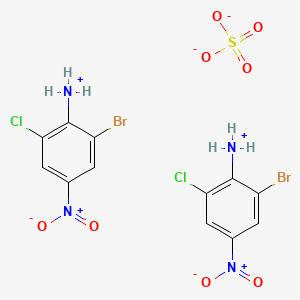
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate: is a chemical compound with the molecular formula C6H6BrClN2O6S and a molecular weight of 349.54 g/mol . This compound is characterized by the presence of bromine, chlorine, and nitro groups attached to the benzenamine structure, along with a sulfate group. It is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves multiple steps, typically starting with the nitration of benzenamine to introduce the nitro group. This is followed by bromination and chlorination to add the bromine and chlorine atoms, respectively. The final step involves the formation of the sulfate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include nitric acid for nitration, bromine for bromination, and chlorine gas for chlorination .
Chemical Reactions Analysis
Types of Reactions: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or other metal catalysts.
Major Products:
Substitution Reactions: Products include various substituted benzenamines depending on the substituents introduced.
Reduction Reactions: The major product is the corresponding amine derivative.
Scientific Research Applications
Chemistry: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is used as an intermediate in the synthesis of various organic compounds. It is also used in analytical chemistry for gas chromatography .
Biology and Medicine: In biological research, this compound is used to study the effects of halogenated and nitrated aromatic compounds on biological systems. It may also be used in the development of pharmaceuticals .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes .
Mechanism of Action
The mechanism of action of (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro, bromine, and chlorine) on the benzene ring makes it highly reactive towards electrophiles . The compound can form sigma complexes with electrophiles, leading to the substitution of hydrogen atoms on the benzene ring .
Comparison with Similar Compounds
Benzenamine, 4-bromo-2-chloro-: This compound has a similar structure but with different positions of the bromine and chlorine atoms.
2-Bromo-6-chloro-4-nitroaniline: This is another closely related compound with similar functional groups.
Uniqueness: (2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate is unique due to the specific arrangement of its substituents and the presence of the sulfate group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
63589-34-4 |
|---|---|
Molecular Formula |
C12H10Br2Cl2N4O8S |
Molecular Weight |
601 g/mol |
IUPAC Name |
(2-bromo-6-chloro-4-nitrophenyl)azanium;sulfate |
InChI |
InChI=1S/2C6H4BrClN2O2.H2O4S/c2*7-4-1-3(10(11)12)2-5(8)6(4)9;1-5(2,3)4/h2*1-2H,9H2;(H2,1,2,3,4) |
InChI Key |
AMCVQXACBOZITO-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].C1=C(C=C(C(=C1Cl)[NH3+])Br)[N+](=O)[O-].[O-]S(=O)(=O)[O-] |
Key on ui other cas no. |
63589-34-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















